molecular formula C18H14ClN3O2 B448625 N-(3-Amino-5-(pyridin-3-yloxy)phenyl)-3-chlorobenzamide

N-(3-Amino-5-(pyridin-3-yloxy)phenyl)-3-chlorobenzamide

Cat. No.: B448625
M. Wt: 339.8g/mol
InChI Key: HMXKIYPXDUHHDA-UHFFFAOYSA-N
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Description

N-(3-Amino-5-(pyridin-3-yloxy)phenyl)-3-chlorobenzamide is a useful research compound. Its molecular formula is C18H14ClN3O2 and its molecular weight is 339.8g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.8g/mol

IUPAC Name

N-(3-amino-5-pyridin-3-yloxyphenyl)-3-chlorobenzamide

InChI

InChI=1S/C18H14ClN3O2/c19-13-4-1-3-12(7-13)18(23)22-15-8-14(20)9-17(10-15)24-16-5-2-6-21-11-16/h1-11H,20H2,(H,22,23)

InChI Key

HMXKIYPXDUHHDA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC(=C2)N)OC3=CN=CC=C3

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC(=C2)N)OC3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 1 (710 mg, 1.92 mmol, 1.00 eq) was dissolved in 1N HCl in MeOH (22 mL) and zinc (377 mg, 5.77 mmol, 3.00 eq) was added. The reaction was stirred for 1 hour and additional zinc (251 mg, 3.84 mmol, 2.00 eq) was added to drive the reaction to completion as determined by TLC. The reaction was neutralized with 1N NaOH, filtered and extracted with CH2Cl2 (3×). The combined organics were dried (MgSO4), filtered and concentrated in vacuo. Purification by flash chromatography on silica gel afforded 555 mg (85%) of the title compound as a brown solid: 1H NMR (400 MHz, DMSO-d6) δ 10.09 (s, 1H), 8.37 (dd, J=2.7, 0.8 Hz, 1H), 8.34 (dd, J=4.3, 1.7 Hz, 1H), 7.93 (t, J=1.8 Hz, 1H), 7.84 (dt, J=7.9, 1.2 Hz, 1H), 7.63 (ddd, J=8.1, 2.1, 1.0 1H), 7.52 (t, J=7.8 Hz, 1H), 7.43 (m, 2H), 6.94 (t, J=1.8 Hz, 1H), 6.62 (t, J=2.0 Hz, 1H), 6.00 (t, J=2.1 Hz, 1H), 5.37 (s, 2H); ES-MS [M+1]+: 340.1.
Name
Compound 1
Quantity
710 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
377 mg
Type
catalyst
Reaction Step Three
Name
Quantity
251 mg
Type
catalyst
Reaction Step Four
Yield
85%

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